N-(2-chlorophenyl)-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide
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Description
Synthesis Analysis
The synthesis of N-(2-chlorophenyl)-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide and its derivatives often begins with a base molecule that undergoes various chemical reactions to add the necessary functional groups. A common starting point involves the Gewald reaction, where different conditions and reagents are utilized to introduce the sulfonyl and amino groups into the thiophene backbone. This process involves multiple steps, including condensation, cyclization, and substitution reactions, to achieve the desired compound. Compounds synthesized this way have been characterized by IR, 1H NMR, and Mass spectral data, showcasing their complex structure and confirming the successful addition of desired functional groups (Bhattacharjee, Saravanan, & Mohan, 2011).
Scientific Research Applications
Applications in Drug Discovery and Development
Research on sulfonamides, which share structural similarities with N-(2-chlorophenyl)-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide, highlights the significant pharmacological potential of these compounds. Sulfonamides have been extensively investigated for their roles as diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and COX-2 inhibitors, among other therapeutic applications. Novel drugs, such as apricoxib and pazopanib, which also incorporate sulfonamide groups, demonstrate antitumor activities. The ongoing need for new sulfonamides to act as selective antiglaucoma drugs, antitumor agents, and for treating other diseases underscores the importance of this structural motif in drug discovery and development (Carta, Scozzafava, & Supuran, 2012).
Antiglaucoma and Antitumor Activities
Specifically focusing on antiglaucoma applications, sulfonamide CAIs have been patented for their roles in reducing intraocular pressure by targeting carbonic anhydrase II. This research not only demonstrates the therapeutic potential of sulfonamides in managing glaucoma but also highlights the broader applicability of sulfonamide-based CAIs in treating diseases through enzyme inhibition. Moreover, the interest in developing novel sulfonamides for antiglaucoma purposes indicates the ongoing innovation in this field, potentially benefiting patients with this and related ocular conditions (Masini, Carta, Scozzafava, & Supuran, 2013).
properties
IUPAC Name |
N-(2-chlorophenyl)-4-(diethylsulfamoyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3S2/c1-3-18(4-2)23(20,21)11-9-14(22-10-11)15(19)17-13-8-6-5-7-12(13)16/h5-10H,3-4H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVLXURKSAKHHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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